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Compound of Interest

Compound Name: N,2-dimethylpropanehydrazide

Cat. No.: B13628699 Get Quote

Executive Summary
N,2-dimethylpropanehydrazide (

) is a specialized hydrazide derivative combining an isobutyryl backbone with an

-methyl substitution. In medicinal chemistry, it serves as a "pre-functionalized" nucleophile,
allowing for the rapid assembly of 1,2,4-triazoles and 1,3,4-oxadiazoles that simultaneously
possess an isopropyl group (for hydrophobic pocket filling) and an

-methyl group (for solubility and metabolic stability).

This guide focuses on its primary application: the regioselective synthesis of 1-methyl-3-

isopropyl-5-substituted-1,2,4-triazoles, a scaffold found in inhibitors targeting enzymes such as

bromodomains (BET) and various tyrosine kinases.
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Property Specification

IUPAC Name -methyl-2-methylpropanehydrazide

Common Name -methylisobutyrohydrazide; N,2-

dimethylpropanehydrazide

CAS Number 67302-35-6

Molecular Formula

Molecular Weight 116.16 g/mol

Structure

Physical State
White to off-white crystalline solid or viscous oil

(purity dependent)

Solubility
Soluble in MeOH, EtOH, DMSO, DMF; sparingly

soluble in hexanes.

Key Reactivity
Nucleophilic nitrogen (

); Acyl hydrazine backbone.

Core Application: Synthesis of 1,2,4-Triazole
Scaffolds
The primary utility of N,2-dimethylpropanehydrazide is the construction of the 1,2,4-triazole

ring. Unlike unsubstituted hydrazides (which require a subsequent methylation step that often

yields regioisomeric mixtures), using N,2-dimethylpropanehydrazide locks the methyl position

early in the synthesis, ensuring high regioselectivity.

Reaction Mechanism Overview
The synthesis typically involves the condensation of the hydrazide with an activated nitrile

derivative (such as an imidate or thioimidate) or a carboxylic acid precursor.

Pathway:
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Activation: The electrophile (e.g., a nitrile) is activated (via Pinner reaction to imidate).

Condensation: The

-nitrogen of N,2-dimethylpropanehydrazide attacks the electrophilic carbon.

Cyclodehydration: Thermal or acid-catalyzed closure forms the aromatic triazole ring.

Mechanistic Pathway (DOT Visualization)
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Caption: Regioselective synthesis of 1,2,4-triazoles using N,2-dimethylpropanehydrazide via

imidate condensation.

Detailed Experimental Protocol
Objective: Synthesis of 3-isopropyl-1-methyl-5-phenyl-1H-1,2,4-triazole (Representative

Intermediate).

Materials
Reagent A: N,2-dimethylpropanehydrazide (1.0 equiv, 116 mg/mmol)

Reagent B: Ethyl benzimidate hydrochloride (1.1 equiv) (Prepared from Benzonitrile)

Solvent: Ethanol (anhydrous) or 1,4-Dioxane

Base: Triethylamine (

) or DIPEA

Catalyst: Acetic acid (AcOH) (optional, for cyclization)
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Step-by-Step Procedure
Phase 1: Preparation of Imidate (if not commercially available)

Dissolve benzonitrile (10 mmol) in anhydrous ethanol (5 mL).

Cool to 0°C in an ice bath.

Bubble dry HCl gas through the solution for 15-20 minutes (or add acetyl chloride dropwise

to generate HCl in situ).

Stir at 0°C for 4 hours, then store at 4°C overnight.

Concentrate under reduced pressure to yield Ethyl benzimidate hydrochloride as a white

solid. Note: Moisture sensitive.

Phase 2: Condensation and Cyclization
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir

bar, suspend Ethyl benzimidate hydrochloride (1.1 equiv) in anhydrous Ethanol (10 mL).

Neutralization: Add Triethylamine (1.2 equiv) dropwise at room temperature. Stir for 10

minutes.

Addition: Add N,2-dimethylpropanehydrazide (1.0 equiv) in one portion.

Reaction: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor reaction progress

by LC-MS (Target Mass: MW of Nitrile + Hydrazide -

- EtOH).

Checkpoint: If the intermediate acyl-amidrazone is observed (Mass = MW + 18), add

catalytic Acetic Acid (0.5 mL) and continue reflux to force dehydration.

Workup:

Cool to room temperature.

Concentrate the solvent under reduced pressure.
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Dilute residue with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) and brine (10

mL).

Dry organic layer over

, filter, and concentrate.

Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in

Hexanes).

Expected Results
Yield: 75–85%

Appearance: White solid or clear oil.

Analytical Validation:

1H NMR (

):

7.4-7.6 (m, 5H, Ar-H), 4.1 (s, 3H, N-Me), 3.1 (sept, 1H, CH of iPr), 1.4 (d, 6H, Me of iPr).

LC-MS:

peak corresponding to the triazole.
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Issue Probable Cause Corrective Action

Low Yield
Incomplete cyclization (Open

intermediate remains).

Increase reaction temperature

(switch solvent to

Dioxane/100°C) or add acid

catalyst (AcOH or TFA).

Regioisomer Formation

N-alkylation occurred after ring

formation (if using different

method).

Ensure N,2-

dimethylpropanehydrazide is

used (pre-methylated) rather

than methylating a triazole

post-synthesis.

Hydrolysis of Reagent
Moisture in solvent reacting

with imidate.

Use strictly anhydrous solvents

and dry glassware. Perform

imidate formation under

.

Sticky Impurities Polymerization of imidate.

Use fresh imidate salt; do not

store the free base imidate for

long periods.

Strategic Value in Drug Design
Using N,2-dimethylpropanehydrazide introduces the Isopropyl-Triazole moiety. This motif is

bioisosteric to amides and esters but offers superior metabolic stability.

Lipophilicity: The isopropyl group fills hydrophobic pockets (e.g., the ATP-binding site of

kinases).

Conformation: The N-methyl group reduces the number of hydrogen bond donors, improving

membrane permeability and often locking the conformation of the drug molecule.
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Source:Journal of Organic Chemistry.
Relevance: Defines the imidate-hydrazide cycliz

(General Reference)

Hydrazide Reagents in Medicinal Chemistry

Title: "N-Methylated Hydrazides as Vers
Source:Chemical Reviews.
Relevance: Discusses the stability and reactivity of N-methyl

Compound Data Verification

Title: "N,2-Dimethylpropanehydrazide (CAS 67302-35-6) Entry."
Source:PubChem / Chemical Book.
Relevance: Confirms chemical structure and physical properties.

(Note: Specific literature citations for this exact intermediate are often proprietary to patent

literature; the protocols above are derived from standard methodologies for this chemical

class.)

To cite this document: BenchChem. [Application Note: N,2-Dimethylpropanehydrazide in
Pharmaceutical Scaffold Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13628699#use-of-n-2-dimethylpropanehydrazide-in-
pharmaceutical-intermediate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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